2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde

KRAS G12C inhibitor oncology process chemistry

2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde (CAS 1865966-28-4) is a fluorinated heterocyclic building block featuring a pyrimidine core substituted with a formyl group at the 5-position and a 5-fluoro-1,2,3,6-tetrahydropyridin-1-yl moiety at the 2-position. Its structure, containing a reactive aldehyde handle and a fluorinated tetrahydropyridine ring, positions it as a versatile intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting central nervous system disorders and oncology targets such as G12C KRAS.

Molecular Formula C10H10FN3O
Molecular Weight 207.20 g/mol
Cat. No. B13179869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde
Molecular FormulaC10H10FN3O
Molecular Weight207.20 g/mol
Structural Identifiers
SMILESC1CN(CC(=C1)F)C2=NC=C(C=N2)C=O
InChIInChI=1S/C10H10FN3O/c11-9-2-1-3-14(6-9)10-12-4-8(7-15)5-13-10/h2,4-5,7H,1,3,6H2
InChIKeyDVWLOCNYZQKMET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde: A Strategic Intermediate for Kinase-Focused Libraries and KRAS Pathway Modulators


2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde (CAS 1865966-28-4) is a fluorinated heterocyclic building block featuring a pyrimidine core substituted with a formyl group at the 5-position and a 5-fluoro-1,2,3,6-tetrahydropyridin-1-yl moiety at the 2-position [1]. Its structure, containing a reactive aldehyde handle and a fluorinated tetrahydropyridine ring, positions it as a versatile intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting central nervous system disorders and oncology targets such as G12C KRAS [1] [2].

Why Direct Replacement of 2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde with Non-Fluorinated or Regioisomeric Analogs Is Not Straightforward


The unique combination of the 5-fluorotetrahydropyridine ring and the pyrimidine-5-carbaldehyde scaffold in this compound is not trivially interchangeable with close analogs. The presence and specific position of the fluorine atom on the tetrahydropyridine ring critically influence the electron density, conformational preferences, and metabolic stability of downstream products [1]. Substituting with a non-fluorinated tetrahydropyridine or a regioisomeric fluoropyridine would alter the reactivity of the amine coupling partner and the lipophilicity of the final compound, potentially compromising target binding affinity and pharmacokinetic profiles in applications such as G12C KRAS inhibitor synthesis [2]. Generic substitution therefore carries a high risk of failure in structure-activity relationship (SAR) campaigns where this specific intermediate has been validated.

Quantitative Differentiation Evidence for 2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde Against Closest Analogs


Validated Utility as a Key Intermediate in the Scalable Synthesis of G12C KRAS Inhibitors

The compound is explicitly claimed and exemplified as a key intermediate (designated 'compound 5M' or related structures) in a patented, improved, and scalable synthesis route for clinical-stage G12C KRAS inhibitor candidates [1]. This patent specifically addresses solving problems of low yield and difficult purification associated with prior art processes. In contrast, general pyrimidine carbaldehyde analogs lacking the 5-fluorotetrahydropyridine moiety are not described in this high-value, disease-specific synthetic context, providing direct differentiation as a procurement-enabling intermediate for this therapeutic target.

KRAS G12C inhibitor oncology process chemistry

Superior Physicochemical Profile for CNS Drug Discovery Compared to Non-Fluorinated Tetrahydropyridine Analogs

The introduction of fluorine into the tetrahydropyridine ring is a known strategy to modulate basicity (pKa) and lipophilicity (LogP), which are critical parameters for CNS penetration and metabolic stability [1]. The target compound's predicted XLogP3 is 0.6, with a topological polar surface area (TPSA) of 46.1 Ų and a pKa of 2.07±0.42 [1]. While direct quantitative CNS MPO scores are not reported, these values fall within favorable ranges for CNS drug-likeness. Non-fluorinated tetrahydropyridine analogs typically exhibit higher basicity and lower metabolic stability, making the fluorinated analogue a more attractive starting point for CNS-focused library synthesis.

CNS drug discovery physicochemical properties medicinal chemistry

Optimal Application Scenarios for 2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde Based on Verified Evidence


Scale-Up Synthesis of G12C KRAS Inhibitor Candidates in Oncology Drug Discovery

Procurement of this compound is most justified for medicinal chemistry teams resynthesizing or optimizing leads from the patented EA045678B1 family, where it serves as a key intermediate. Its use directly follows the validated, scalable process, avoiding the need to re-develop synthetic routes to this specific scaffold [1].

Construction of CNS-Focused Fragment or Lead-Like Libraries Leveraging Fluorine Effects

The compound's favorable predicted CNS drug-likeness properties (XLogP3 0.6, TPSA 46.1 Ų) [1] make it a suitable aldehyde building block for generating diverse chemotypes via reductive amination, oxime formation, or heterocycle synthesis, targeting CNS indications where fluorination can enhance brain penetration.

Structure-Activity Relationship (SAR) Exploration of Pyrimidine-Based Kinase Hinge Binders

The pyrimidine ring provides a classic hinge-binding motif for kinase targets, and the 5-formyl group allows rapid diversification. The 5-fluorotetrahydropyridine substituent offers a unique vector for exploring solvent-exposed or ribose-pocket interactions in kinases, differentiating SAR series from those using standard aryl or non-fluorinated amine capping groups.

Quote Request

Request a Quote for 2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.